

# An In-depth Technical Guide to Diisopropyl azodicarboxylate (CAS 2446-83-5)

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## Compound of Interest

Compound Name: *Dibutyl fumarate*

Cat. No.: *B091571*

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This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Diisopropyl azodicarboxylate (DIAD), a versatile reagent in organic chemistry.

## Chemical and Physical Properties

DIAD is an orange liquid with the chemical formula  $C_8H_{14}N_2O_4$ .<sup>[1]</sup> It is the diisopropyl ester of azodicarboxylic acid and is soluble in many organic solvents but insoluble in water.<sup>[2][3]</sup> Key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_8H_{14}N_2O_4$	<sup>[2]</sup>
Molar Mass	202.210 g·mol <sup>-1</sup>	<sup>[1]</sup>
Appearance	Orange liquid	<sup>[1]</sup>
Density	1.027 g/cm <sup>3</sup>	<sup>[1]</sup>
Melting Point	3 to 5 °C (37 to 41 °F; 276 to 278 K)	<sup>[1]</sup>
Boiling Point	75 °C (167 °F; 348 K) at 0.25 mmHg	<sup>[1]</sup>
Refractive Index (n <sub>D</sub> )	1.418-1.422	<sup>[1]</sup>
Solubility in water	Insoluble	<sup>[1]</sup>

## Synthesis of Diisopropyl azodicarboxylate

Several methods for the synthesis of DIAD have been reported. A common laboratory-scale synthesis involves the reaction of isopropyl chloroformate with hydrazine to form diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized to DIAD using an oxidizing agent such as hydrogen peroxide.<sup>[4]</sup>

A patented industrial synthesis method involves the following two main steps:

- Formation of hydrogenated diisopropyl azodiformate: Isopropyl carbazate and diethyl carbonate are reacted in the presence of a base and a solvent at elevated temperatures. The pH is then adjusted to yield the hydrogenated intermediate.<sup>[5][6]</sup>
- Oxidation: The intermediate is dissolved in a sulfuric acid solution and oxidized with hydrogen peroxide in the presence of a catalyst at low temperatures to produce DIAD.<sup>[5][6]</sup>

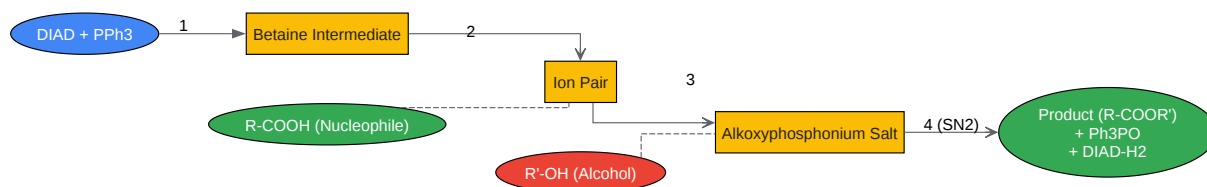
## Applications in Organic Synthesis

DIAD is a versatile reagent with numerous applications in organic synthesis. It is a strong oxidizing agent and a source of nitrogen.<sup>[3]</sup>

The most prominent application of DIAD is as a key reagent in the Mitsunobu reaction, where it is used in conjunction with triphenylphosphine (PPh<sub>3</sub>).<sup>[1][2][3][7]</sup> This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, such as esters, ethers, azides, and thiols, with inversion of stereochemistry.<sup>[7][8]</sup> DIAD acts as the oxidant for the triphenylphosphine, which is converted to triphenylphosphine oxide.<sup>[9]</sup>

The general mechanism of the Mitsunobu reaction is as follows:

- Triphenylphosphine attacks DIAD to form a betaine intermediate.<sup>[8]</sup>
- The betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid).<sup>[8]</sup>
- The alcohol adds to the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group.<sup>[7]</sup>
- The nucleophile displaces the activated alcohol via an S<sub>N</sub>2 reaction, resulting in the desired product with inverted stereochemistry.<sup>[7][8]</sup>



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**Figure 1:** Simplified workflow of the Mitsunobu reaction.

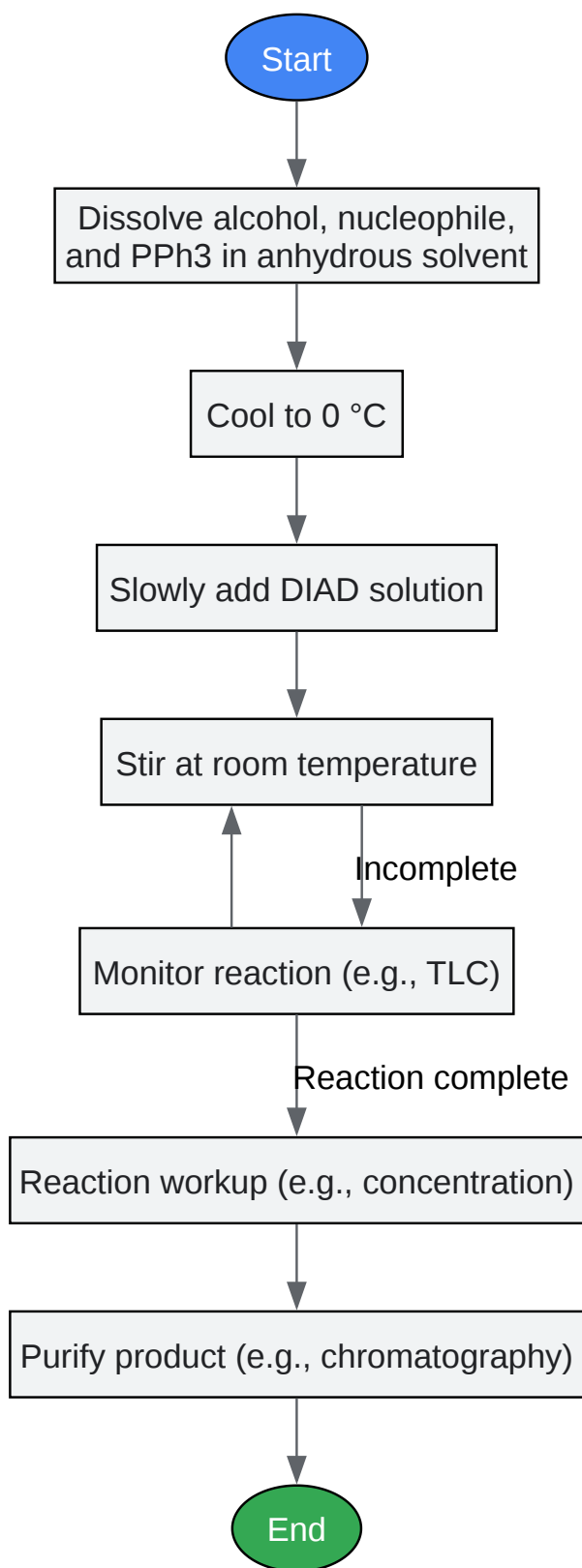
Beyond the Mitsunobu reaction, DIAD is utilized in several other important organic transformations:

- **Aza-Baylis-Hillman Reaction:** DIAD is used to generate aza-Baylis-Hillman adducts with acrylates.<sup>[1][2]</sup>
- **Selective Deprotection:** It can be used for the selective deprotection of N-benzyl groups in the presence of other protecting groups.<sup>[1][10]</sup>
- **Oxidation of Alcohols:** In combination with a nitroxyl radical catalyst, DIAD can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.<sup>[11]</sup>
- **Photoorganocatalytic Amide Synthesis:** DIAD can react with aldehydes in a photoorganocatalytic process to form an intermediate that then reacts with amines to produce amides.<sup>[2][11]</sup>
- **Polymer Chemistry:** DIAD can act as a thermal initiator for polymerization reactions.<sup>[2][5]</sup>
- **Foaming Agent:** It is used as a foaming agent for vinyl resins and rubbers, producing light-colored foams with uniform pore structures.<sup>[2][10][12]</sup>

## Experimental Protocols

A typical experimental protocol for a Mitsunobu reaction is as follows:

- Dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).[\[7\]](#)[\[8\]](#)
- Cool the reaction mixture to 0 °C using an ice bath.[\[8\]](#)
- Slowly add a solution of DIAD in the same solvent to the reaction mixture with stirring.[\[7\]](#)[\[8\]](#)
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.  
[\[8\]](#)
- Upon completion, the reaction mixture is typically concentrated, and the product is purified by column chromatography to remove triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproduct.[\[8\]](#)



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**Figure 2:** Experimental workflow for a typical Mitsunobu reaction.

## Safety and Handling

DIAD is a reactive compound and should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin and eye irritation.[13] It is also considered a potential carcinogen.[2] Due to its thermal instability, DIAD can undergo self-accelerating decomposition, which can lead to a thermal runaway reaction.[5] Therefore, it should be stored in a cool, dark place and handled in a well-ventilated fume hood.[13] Personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent. [13]

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